molecular formula C10H7ClN4 B1585728 4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-39-5

4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B1585728
CAS RN: 91895-39-5
M. Wt: 218.64 g/mol
InChI Key: KJXIBZROUGENCF-UHFFFAOYSA-N
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Patent
US04780464

Procedure details

A reaction mixture of 5 g of 2-chloro-3-hydrazinoquinoxaline in 50 ml of triethyl orthoacetate was heated at 100° C. for three hours. Upon cooling, the precipitated solid was filtered, washed with cyclohexane, and dried affording 4.27 g of 4-chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline having a mp of 215°-218° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([NH:12][NH2:13])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[C:14](OCC)(OCC)(OCC)[CH3:15]>>[Cl:1][C:2]1[C:11]2[N:10]([C:14]([CH3:15])=[N:13][N:12]=2)[C:9]2[C:4]([N:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1NN
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.